L-Tryptophyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine
Description
L-Tryptophyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a synthetic hexapeptide featuring two N~5~-(diaminomethylidene)-L-ornithine residues. This modification introduces guanidino-like groups, which may enhance metal-binding capabilities or stabilize interactions with biological targets.
Properties
CAS No. |
648424-17-3 |
|---|---|
Molecular Formula |
C34H55N13O9 |
Molecular Weight |
789.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H55N13O9/c1-17(2)26(31(54)44-22(9-5-11-40-33(36)37)28(51)46-25(16-49)32(55)56)47-29(52)23(10-6-12-41-34(38)39)43-30(53)24(15-48)45-27(50)20(35)13-18-14-42-21-8-4-3-7-19(18)21/h3-4,7-8,14,17,20,22-26,42,48-49H,5-6,9-13,15-16,35H2,1-2H3,(H,43,53)(H,44,54)(H,45,50)(H,46,51)(H,47,52)(H,55,56)(H4,36,37,40)(H4,38,39,41)/t20-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
IPJKSWBDSDVONZ-YNAZAZDCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
Biological Activity
L-Tryptophyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a complex peptide that combines several amino acids, including tryptophan, serine, ornithine, and valine. This compound has garnered attention in the field of biochemical research due to its potential biological activities, which may include neuroprotective effects, modulation of neurotransmitters, and roles in cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 914.1 g/mol. The structure features multiple amino acid residues linked by peptide bonds, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C43H71N13O9 |
| Molecular Weight | 914.1 g/mol |
| CAS Number | Not specified |
| Density | N/A |
| Melting Point | N/A |
Neuroprotective Effects
Research indicates that peptides containing serine and tryptophan may exhibit neuroprotective properties. L-serine has been shown to play a crucial role in the synthesis of neurotransmitters and is essential for brain development and function. Studies have demonstrated that supplementation with serine can improve cognitive function and protect against neurodegeneration in various models of neurological disorders .
Modulation of Neurotransmitters
The presence of tryptophan in the compound suggests potential effects on serotonin synthesis. Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Increased levels of serotonin have been associated with improved mood and reduced symptoms of depression . This relationship highlights the potential therapeutic applications of this compound in psychiatric disorders.
Case Studies
- Cognitive Enhancement : A study involving elderly patients demonstrated that supplementation with L-serine enhanced cognitive function and memory retention. Participants receiving L-serine showed significant improvements compared to the placebo group .
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of compounds containing serine resulted in reduced amyloid plaque formation and improved synaptic function. These findings suggest that this compound may offer protective effects against neurodegenerative processes .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in neuronal cells.
- Neurotransmitter Regulation : By influencing serotonin levels, this compound could modulate mood and emotional responses.
- Cellular Signaling Pathways : The interaction with various signaling pathways involved in cell survival and apoptosis may contribute to its neuroprotective effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Functional Context: HMB and Leucine (Indirect Comparison)
Research Findings and Mechanistic Insights
- CAS 651357-03-8 : Demonstrated to mimic alpha-crystallin’s chaperone activity, reducing protein aggregation in vitro . Its modified ornithine may enhance solubility or substrate binding.
- HMB/Leucine: Leucine and its metabolite HMB enhance muscle protein synthesis via mTORC1, with HMB showing superior bioavailability in clinical studies . The target compound’s diamino groups might similarly modulate nutrient-sensing pathways, but this remains untested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
